molecular formula C22H27N3O2 B3481850 3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE

3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE

Cat. No.: B3481850
M. Wt: 365.5 g/mol
InChI Key: LOOUNTMPJOAVBS-UHFFFAOYSA-N
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Description

3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which is linked to an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine, in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Common solvents include ethanol, methanol, or acetonitrile

    Catalyst: Acid catalysts like hydrochloric acid or acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of halogenated or nitro-substituted indole derivatives

Mechanism of Action

The mechanism of action of 3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells .

Properties

IUPAC Name

3-[[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-26-21-8-7-17(13-22(21)27-2)15-24-9-11-25(12-10-24)16-18-14-23-20-6-4-3-5-19(18)20/h3-8,13-14,23H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOUNTMPJOAVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
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3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE

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